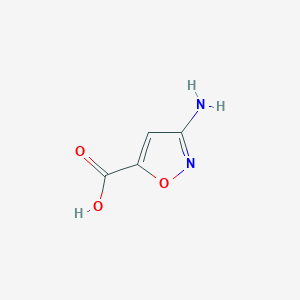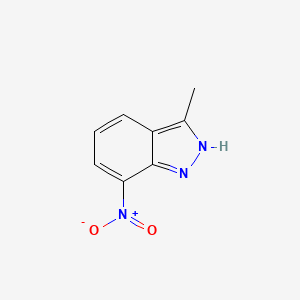![molecular formula C3H9NOS B3198516 O-[2-(methylsulfanyl)ethyl]hydroxylamine CAS No. 101512-32-7](/img/structure/B3198516.png)
O-[2-(methylsulfanyl)ethyl]hydroxylamine
Übersicht
Beschreibung
“O-[2-(methylsulfanyl)ethyl]hydroxylamine” is a chemical compound with the CAS Number: 101512-32-7 . It has a molecular weight of 107.18 and is typically found in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
Reagents derived from hydroxylamines, such as “this compound”, have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . and is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
O-[2-(methylsulfanyl)ethyl]hydroxylamine and its related compounds play a significant role in various chemical reactions and synthesis processes. For instance, reactions involving hydroxylamine have been utilized to create diverse compounds such as oxadiazoles, oximation products, and O-arylhydroxylamines. These reactions often involve tandem processes, ring openings, and cross-coupling, showcasing the versatility of hydroxylamine in synthetic chemistry (Suyama, Ozawa, & Suzuki, 1994); (Saravanan, Babu, & Muthusubramanian, 2007); (Maimone & Buchwald, 2010).
Mutagenesis Research
Hydroxylamine has been used extensively in mutagenesis research. Studies have shown that it can induce specific types of mutations, such as base-pair substitutions in DNA. This makes it a valuable tool for understanding the molecular nature of mutations and for experimental genetics (Loprieno, Guglielminetti, Bonatti, & Abbondandolo, 1969); (Malling, 2009).
Safety and Hazards
Zukünftige Richtungen
O-protected NH-free hydroxylamine derivatives, such as “O-[2-(methylsulfanyl)ethyl]hydroxylamine”, have been evaluated in the construction of nitrogen-enriched compounds . This showcases the late-stage functionalization of natural products, drugs, and other compounds , indicating potential future directions in the field of organic synthesis.
Eigenschaften
IUPAC Name |
O-(2-methylsulfanylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NOS/c1-6-3-2-5-4/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMADQIOCFJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B3198455.png)








![3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]Propanal](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
